molecular formula C13H28N2O B14392365 Pentanamide, N-[(diethylamino)methyl]-2-ethyl-3-methyl- CAS No. 88018-41-1

Pentanamide, N-[(diethylamino)methyl]-2-ethyl-3-methyl-

Cat. No.: B14392365
CAS No.: 88018-41-1
M. Wt: 228.37 g/mol
InChI Key: MFGNILHKOOYKQP-UHFFFAOYSA-N
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Description

Pentanamide, N-[(diethylamino)methyl]-2-ethyl-3-methyl- is an organic compound belonging to the amide class. Amides are characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom. This particular compound features a pentanamide backbone with additional diethylamino and ethyl-methyl substitutions, making it a unique and complex molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentanamide, N-[(diethylamino)methyl]-2-ethyl-3-methyl- typically involves the reaction of a suitable carboxylic acid derivative with an amine. One common method is the reaction of 2-ethyl-3-methylpentanoic acid with N,N-diethylmethanamine under dehydrating conditions to form the desired amide. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the product. The final product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Pentanamide, N-[(diethylamino)methyl]-2-ethyl-3-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted amides or other derivatives depending on the nucleophile used.

Scientific Research Applications

Pentanamide, N-[(diethylamino)methyl]-2-ethyl-3-methyl- has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pentanamide, N-[(diethylamino)methyl]-2-ethyl-3-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-Methylpentanamide: Similar structure but with a methyl group instead of the diethylamino group.

    2-Ethyl-3-methylbutanamide: Similar backbone but different substitution pattern.

    N,N-Diethylbutanamide: Similar amide group but different alkyl chain length.

Uniqueness

Pentanamide, N-[(diethylamino)methyl]-2-ethyl-3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the diethylamino group enhances its solubility and reactivity, making it valuable in various applications.

Properties

CAS No.

88018-41-1

Molecular Formula

C13H28N2O

Molecular Weight

228.37 g/mol

IUPAC Name

N-(diethylaminomethyl)-2-ethyl-3-methylpentanamide

InChI

InChI=1S/C13H28N2O/c1-6-11(5)12(7-2)13(16)14-10-15(8-3)9-4/h11-12H,6-10H2,1-5H3,(H,14,16)

InChI Key

MFGNILHKOOYKQP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(CC)C(=O)NCN(CC)CC

Origin of Product

United States

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